4-Iodo-2-nitrobenzoic acid
Overview
Description
4-Iodo-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4INO4 . It has a molecular weight of 293.02 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4-Iodo-2-nitrobenzoic acid can be achieved through several methods. One method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Yet another method involves the oxidation of primary amines . The exact method used can depend on the specific requirements of the synthesis process .
Molecular Structure Analysis
The molecular structure of 4-Iodo-2-nitrobenzoic acid consists of an iodine atom and a nitro group attached to a benzoic acid molecule . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Chemical Reactions Analysis
4-Iodo-2-nitrobenzoic acid can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . It can also participate in the biosynthesis of certain antibiotics .
Physical And Chemical Properties Analysis
4-Iodo-2-nitrobenzoic acid has a density of 2.2±0.1 g/cm3, a boiling point of 391.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 52.6±0.3 cm3 .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-Iodo-2-nitrobenzoic acid serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates . Its unique combination of iodine and nitro groups allows for diverse chemical transformations.
Co-crystal Engineering
Co-crystals are solid-state structures formed by combining two or more components. Researchers have synthesized co-crystals of caffeine with 4-Iodo-2-nitrobenzoic acid and other halogenated nitroanilines. These co-crystals exhibit interesting properties and can potentially enhance drug solubility and stability .
Crystallography and Material Science
The compound’s crystallographic properties contribute to its relevance in material science. Researchers study its crystal growth behavior, polymorphism, and optical properties. For instance, understanding its crystal structure aids in designing novel nonlinear optical (NLO) materials .
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
The nitro group (−no2) in the compound is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence its interaction with biological targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions due to their high reactivity
Pharmacokinetics
The polar character of the nitro group in the compound could influence its solubility and hence its bioavailability .
Result of Action
Nitro compounds are known to be highly reactive, which could result in various biological effects .
Action Environment
The action of 4-Iodo-2-nitrobenzoic acid could be influenced by various environmental factors. For instance, the reactivity of nitro compounds can be affected by the pH and temperature of the environment . Additionally, the compound’s stability could be influenced by light and humidity.
properties
IUPAC Name |
4-iodo-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBFYNYRKIUGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596479 | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-nitrobenzoic acid | |
CAS RN |
116529-62-5 | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116529-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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